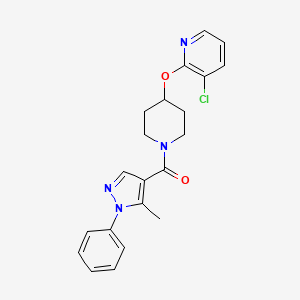

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMGZAOSXNLLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multiple steps. A general approach might include:

Synthesis of the 3-chloropyridin-2-yl precursor.

Formation of the piperidin-1-yl intermediate.

Coupling of the 3-chloropyridin-2-yl precursor with the piperidin-1-yl intermediate.

Introduction of the pyrazole moiety under suitable conditions to complete the structure.

Industrial production methods: Industrial methods for the production of this compound would involve optimization of each synthetic step for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: : Under specific conditions, the compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: : The compound could be reduced using appropriate reducing agents, affecting its functional groups.

Substitution: : Nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on the pyridine and pyrazole rings.

Common reagents and conditions: Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles for substitution reactions.

Major products formed: Products of these reactions would vary based on the specific conditions and reagents used but might include a range of modified derivatives with different functional groups introduced or altered.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of piperidine derivatives with pyrazole moieties. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, often employing techniques such as NMR spectroscopy and mass spectrometry for characterization .

Anticancer Activity

Research indicates that compounds similar to (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have shown efficacy against various cancer cell lines, including breast, ovarian, and lung cancers. Preliminary studies suggest that these compounds may inhibit specific kinases involved in cancer progression .

Protein Kinase Inhibition

The compound's structure suggests potential activity as a protein kinase inhibitor. Studies have demonstrated that structural modifications can enhance inhibitory potency against kinases critical for cellular signaling pathways involved in cancer and other diseases . The planar configuration of the pyrazole ring appears essential for maintaining this activity.

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of this compound. Its structural components may interact with neurotransmitter systems, suggesting potential uses in treating neurological disorders such as anxiety or depression. Investigations into its mechanism of action are ongoing .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazole derivatives against human cancer cell lines using MTT assays. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting strong cytotoxic effects against targeted cancer types .

Case Study 2: Protein Kinase Inhibition

In a recent investigation, the compound was tested for its ability to inhibit specific protein kinases associated with tumor growth. The study found that modifications to the piperidine moiety significantly enhanced the inhibitory effects, underscoring the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which the compound exerts its effects:

The molecular structure suggests potential interactions with various biological targets, such as enzymes or receptors.

Molecular targets and pathways: The specific pathways would depend on the functional groups and overall conformation of the compound. It may bind to active sites or allosteric sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Piperidine Moieties

(a) 1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone ()

- Key differences: Replaces the 3-chloropyridinyloxy group with a pyrimidin-4-yl substituent. Includes a 2-hydroxyethyl group instead of the methanone bridge.

- The hydroxyethyl group could increase solubility but reduce metabolic stability .

(b) 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone ()

- Key differences :

- Features a dihydropyrazole core instead of piperidine.

- Lacks the chloropyridinyloxy substituent.

- Absence of chlorine reduces electronegativity, which could alter pharmacokinetics .

Analogues with Modified Heterocyclic Systems

(a) (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone ()

- Key differences :

- Replaces the pyrazole with a 1,2,3-triazole ring.

- Chlorine is positioned at the pyridin-4-yl instead of pyridin-2-yl.

- Implications :

(b) (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone ()

Patent-Derived Analogues with Complex Substituents ()

Compound examples from EP 1 808 168 B1 include:

- (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Chloropyridine Position : The 3-chloropyridin-2-yloxy group in the target compound (vs. 4-yl in ) may optimize steric compatibility with hydrophobic enzyme pockets .

- Pyrazole vs.

- Patent Compounds : The methanesulfonyl and pyrazolo-pyrimidine groups in suggest a focus on kinase inhibition, a common therapeutic target for such electronegative substituents .

Biological Activity

The compound (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 344.83 g/mol. The structure consists of a piperidine ring substituted with a chloropyridine moiety and a pyrazole derivative, which are known to enhance biological activity.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including those similar to our compound, exhibit significant anti-inflammatory effects. For instance, compounds with a pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at certain concentrations, suggesting that our compound may possess similar anti-inflammatory capabilities .

2. Antimicrobial Activity

The presence of the piperidine moiety in the structure is believed to enhance antimicrobial activity. Studies have reported that related compounds showed potent activity against various bacterial strains, including E. coli and S. aureus. The aliphatic amide pharmacophore was identified as crucial for this activity, indicating that our compound may also exhibit broad-spectrum antimicrobial properties .

3. Cytotoxic Effects

Investigations into the cytotoxic effects of pyrazole derivatives have revealed their potential as anticancer agents. For example, certain pyrazole compounds were effective against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses and pain signaling pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazole-based compounds:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds showed significant reductions in TNF-α levels compared to controls .

- Antimicrobial Testing : A novel series of piperidine-substituted pyrazoles were evaluated against E. coli and S. aureus. Results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assays : Pyrazole derivatives were tested against various cancer cell lines, revealing IC50 values that suggest potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

The synthesis typically involves multi-step routes, including:

- Piperidine ring formation : Reacting 3-chloropyridin-2-ol with a base to generate intermediates .

- Pyrazole coupling : Condensation with a 5-methyl-1-phenylpyrazole derivative using catalysts (e.g., palladium) to promote coupling .

- Methanone introduction : Final assembly via nucleophilic acyl substitution or carbonylative cross-coupling .

Key reagents: Lithium aluminum hydride (reduction), dichloromethane (solvent), and Pd catalysts for cross-coupling .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Determines absolute configuration and bond lengths (e.g., monoclinic P21/c space group observed in analogous pyrazol-4-yl methanones) .

- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms regiochemistry .

- Mass spectrometry : Validates molecular weight (m/z 396.8 for [M+H]⁺) and fragmentation patterns .

Q. How does the compound’s solubility affect experimental design?

- Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates in vitro assays, while poor aqueous solubility necessitates formulation with surfactants or co-solvents .

- LogP values (estimated ~3.2) predict membrane permeability for cellular uptake studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Reaction condition tuning : Extended reflux (25–30 hours) in xylene improves cyclization efficiency .

- Catalyst screening : Palladium-based catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura for pyrazole intermediates) .

- Purification : Recrystallization from methanol or ethanol removes byproducts, achieving >95% purity .

Q. What strategies resolve contradictions in reported bioactivity data?

- Cross-validation assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .

- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl or thiophene-substituted methanones) to isolate pharmacophore contributions .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives in in vivo studies .

Q. How can computational modeling predict interaction with biological targets?

- Docking studies : Simulate binding to kinase domains (e.g., MAPK or PI3K) using software like AutoDock Vina .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro targets .

Q. What methodologies assess environmental impact during disposal?

- Biodegradation assays : Monitor compound breakdown in soil/water matrices using LC-MS .

- Ecotoxicology screening : Test acute toxicity in Daphnia magna or algae to establish EC₅₀ values .

Methodological Notes

- Contradiction resolution : Always correlate in silico predictions with wet-lab data to address discrepancies .

- Scale-up challenges : Optimize solvent recovery and catalyst recycling to reduce costs without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.